1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
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Overview
Description
The compound “1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” is a complex organic molecule. It contains a benzyl group, a urea group, and a pyridine ring with chloro and trifluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a urea group, and a pyridine ring. The trifluoromethyl group on the pyridine ring could potentially influence the electronic properties of the molecule .Scientific Research Applications
Crystal Structure and Chemical Properties
The compound 1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea has been explored for its crystal structure and chemical properties. The related compound, chlorfluazuron, demonstrates significant intermolecular interactions, such as N—H⋯O hydrogen bonds, F⋯Cl and Cl⋯Cl contacts, and π–π interactions, contributing to its two-dimensional crystal architecture (Cho, Kim, Lee, & Kim, 2015). Another study investigated the reaction of a structurally related compound, leading to insights about regio-isomer formation and stability under specific conditions (Jung, Lee, Choi, & Lee, 2008).
Medicinal Chemistry and Drug Design
The compound and its derivatives have been examined extensively in medicinal chemistry. Notably, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating significant therapeutic potential (Feng et al., 2020). Additionally, another series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives showed notable antiproliferative effects, with some compounds demonstrating better potency than the positive controls (Zhang et al., 2019).
Catalysis and Chemical Synthesis
The compound and its derivatives have been explored as catalysts in chemical reactions. For example, a phenylpyrrolidine-based urea catalyst was developed, showing potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes (Kawazoe et al., 2015). Another study synthesized 1-and 3-substituted imidazo[4,5-b]pyridin-2-ones, highlighting the versatility of the compound in organic synthesis (Yutilov, Smolyar, & Lomov, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-12-6-11(15(17,18)19)8-20-13(12)9-22-14(23)21-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJVRAAQLUJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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